molecular formula C15H10F2O3 B1323982 2-Acetoxy-2',4'-difluorobenzophenone CAS No. 890098-66-5

2-Acetoxy-2',4'-difluorobenzophenone

Cat. No.: B1323982
CAS No.: 890098-66-5
M. Wt: 276.23 g/mol
InChI Key: OTHCJYBEJDLRQA-UHFFFAOYSA-N
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Description

2-Acetoxy-2’,4’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzophenone, where the phenyl ring is substituted with acetoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,4’-difluorobenzophenone typically involves the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is carried out in a petroleum ether solvent . Another method involves using fluorobenzoyl chloride and fluorobenzene as raw materials, with aluminum trichloride as the catalyst. After the reaction, hydrolysis and desolventizing are conducted, followed by aftertreatment and recrystallization to obtain the high-purity target compound .

Industrial Production Methods

Industrial production methods for 2-Acetoxy-2’,4’-difluorobenzophenone are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’,4’-difluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-Acetoxy-2’,4’-difluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,4’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the difluoro groups can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Similar structure but lacks the acetoxy group.

    2,4’-Difluorobenzophenone: Similar structure but lacks the acetoxy group.

    2-Acetoxybenzophenone: Similar structure but lacks the difluoro groups.

Uniqueness

2-Acetoxy-2’,4’-difluorobenzophenone is unique due to the presence of both acetoxy and difluoro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(2,4-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-12(14)15(19)11-7-6-10(16)8-13(11)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHCJYBEJDLRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641592
Record name 2-(2,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-66-5
Record name Methanone, [2-(acetyloxy)phenyl](2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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